molecular formula C30H33N3O5 B607519 Fmoc-Val-Ala-PAB

Fmoc-Val-Ala-PAB

カタログ番号: B607519
分子量: 515.6 g/mol
InChIキー: PIEQFKSWCKVBTP-PPHZAIPVSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Synthesis of Fmoc-Val-Ala-PAB

The synthesis of this compound involves several key steps:

  • Fmoc Protection : The amino group of valine is protected using Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base like sodium bicarbonate.
  • Peptide Coupling : The protected valine is coupled with alanine using coupling reagents such as N,N’-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt).
  • PAB Conjugation : The resulting dipeptide is conjugated with para-aminobenzoate (PAB) through similar coupling strategies.

These reactions are optimized to ensure high yield and purity, often employing techniques like High-Performance Liquid Chromatography (HPLC) for purification .

Biochemical Properties

This compound exhibits unique biochemical properties that make it suitable for various applications:

  • Cleavage Mechanism : It is designed to be cleaved by the enzyme Cathepsin B, which is prevalent in lysosomal environments. This specificity allows for targeted release of cytotoxic drugs within cancer cells .
  • Stability : The compound remains stable in human plasma, which is critical for its efficacy in drug delivery systems .

Antibody-Drug Conjugates (ADCs)

This compound plays a crucial role in the development of ADCs, which are designed to deliver cytotoxic agents selectively to cancer cells. The applications include:

  • Targeted Drug Delivery : By ensuring that the drug is released only within the targeted cells, this compound enhances the therapeutic index of anticancer drugs while minimizing systemic toxicity .
  • Synthesis of Complex Molecules : It serves as a cleavable linker in the synthesis of complex molecules used in drug development .

Cancer Therapy

The compound's ability to facilitate the release of drugs specifically within cancerous cells makes it integral to modern cancer therapies. Studies have shown that ADCs utilizing this compound exhibit improved efficacy against various cancer types due to their targeted action .

Bioconjugation Techniques

This compound is also employed in bioconjugation techniques where it aids in attaching drugs or other therapeutic agents to biomolecules. This application is particularly relevant in developing novel therapeutic agents that require precise targeting mechanisms .

Case Studies

Several studies have documented the effectiveness of this compound in clinical and laboratory settings:

  • Study on Drug Release Mechanism : Research demonstrated that ADCs incorporating this compound effectively released their cytotoxic payloads upon internalization into cancer cells, leading to significant tumor reduction in preclinical models .
  • Bioconjugation Efficacy : A study highlighted how this compound facilitated successful conjugation with various therapeutic agents, improving their pharmacokinetics and reducing immunogenicity .

作用機序

Fmoc-Val-Ala-PABの作用機序は、標的細胞のリソソーム内でカテプシンBによる開裂を伴います。 この開裂により細胞毒性薬物が放出され、その後標的細胞に作用します。 Fmoc基は、合成中のアミノ基を保護し、塩基性条件下で除去されて、さらなるコンジュゲーションを可能にします .

類似の化合物:

    Fmoc-Val-Cit-PAB: カテプシンBによって開裂される、ADCで使用される別の開裂可能なリンカー。

    Fmoc-Val-Ala-PNP: 構造がわずかに変更された、同様の用途で使用される変異体。

ユニークさ: this compoundは、リソソーム内の標的薬物放出を確実にする、カテプシンBによる特異的な開裂によって独特です。 ヒト血漿中の安定性と効率的な開裂により、ADC合成において好ましい選択肢となっています .

生化学分析

Biochemical Properties

Fmoc-Val-Ala-PAB interacts with various enzymes and proteins. Specifically, it is designed to be cleaved by the enzyme Cathepsin B . This enzyme is found in the lysosomes of cells, allowing for the targeted release of the drug within the cell .

Cellular Effects

The use of this compound in ADCs allows for targeted drug delivery, which can influence various cellular processes. Upon internalization of the ADC, the this compound linker is cleaved in the lysosome, releasing the attached cytotoxic drug . This can impact cell signaling pathways, gene expression, and cellular metabolism, ultimately leading to cell death .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with Cathepsin B . Upon cleavage by this enzyme, the cytotoxic drug attached to the ADC is released . This allows for targeted drug delivery, minimizing damage to healthy cells .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. While specific long-term effects on cellular function are not mentioned in the search results, the compound is known for its stability and its ability to effectively release the drug upon cleavage .

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models are not mentioned in the search results, it is known that the compound is used in the synthesis of ADCs, which have been tested in various animal models .

Metabolic Pathways

This compound is involved in the metabolic pathway of ADCs. Upon internalization into the cell, it is cleaved by the enzyme Cathepsin B in the lysosome . This triggers the release of the cytotoxic drug, allowing it to exert its effects .

Transport and Distribution

This compound is transported into cells as part of an ADC . Once inside the cell, it is directed to the lysosome, where it is cleaved by Cathepsin B .

Subcellular Localization

This compound is localized in the lysosome of the cell as part of an ADC . Here, it is cleaved by Cathepsin B, releasing the cytotoxic drug .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Val-Ala-PAB typically involves the following steps:

    Fmoc Protection: The amino group of valine is protected using Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate.

    Peptide Coupling: The protected valine is then coupled with alanine using a coupling reagent like N,N’-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt).

    PAB Conjugation: The resulting dipeptide is conjugated with para-aminobenzoate (PAB) using a similar coupling strategy.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as High-Performance Liquid Chromatography (HPLC) are used for purification .

Types of Reactions:

    Cleavage: this compound undergoes enzymatic cleavage by cathepsin B, a lysosomal protease, releasing the cytotoxic drug within the target cell.

    Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amine for further conjugation.

Common Reagents and Conditions:

    Fmoc Protection: Fmoc-Cl, sodium bicarbonate.

    Peptide Coupling: DCC, HOBt.

    Cleavage: Cathepsin B enzyme.

Major Products:

類似化合物との比較

    Fmoc-Val-Cit-PAB: Another cleavable linker used in ADCs, cleaved by cathepsin B.

    Fmoc-Val-Ala-PNP: A variant used in similar applications with slight modifications in structure.

Uniqueness: Fmoc-Val-Ala-PAB is unique due to its specific cleavage by cathepsin B, ensuring targeted drug release within lysosomes. Its stability in human plasma and efficient cleavage make it a preferred choice in ADC synthesis .

生物活性

Fmoc-Val-Ala-PAB (Fluorenylmethyloxycarbonyl-Valine-Alanine-Para-Aminobenzyl) is a compound of significant interest in biochemistry and medicinal chemistry, particularly in the development of antibody-drug conjugates (ADCs) and targeted therapeutics. This article explores its biological activity, synthesis, and applications based on recent research findings.

Overview of this compound

This compound serves as a peptide linker in ADCs, which are designed to deliver cytotoxic drugs directly to cancer cells. The incorporation of the Val-Ala dipeptide allows for selective cleavage by specific enzymes, enhancing the therapeutic index while minimizing systemic toxicity.

Synthesis of this compound

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS). The process includes several key steps:

  • Fmoc Deprotection : The Fmoc group is removed under basic conditions to expose the amine functionality.
  • Coupling Reaction : The deprotected amine is coupled with para-aminobenzyl alcohol using coupling agents like HATU to form the desired PAB linker.
  • Purification : The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and yield.

Recent studies have shown that optimizing reaction conditions can significantly improve yields and reduce side reactions, such as epimerization during coupling .

Anticancer Activity

This compound has demonstrated notable anticancer properties, particularly in studies involving ovarian cancer cell lines. The compound's mechanism involves:

  • Selective Targeting : The Val-Ala sequence is cleavable by cathepsin B, an enzyme often overexpressed in tumors, allowing for selective release of cytotoxic agents within cancer cells .
  • Enhanced Cellular Uptake : Studies indicate that modifications to the peptide carrier enhance cellular uptake and nuclear delivery of the conjugated drugs, thereby increasing antiproliferative activity .

In Vitro Studies

In vitro studies have shown that this compound conjugates exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance:

  • A2780 Ovarian Cancer Cells : IC50 values for cleavable GnRH-III-Dau conjugates containing Val-Ala ranged from 2.85 µM to 11.18 µM, indicating effective growth inhibition .
  • Panc-1 Pancreatic Cancer Cells : The activity was significantly lower, with IC50 values ranging from 5.03 µM to 8.15 µM, highlighting the importance of receptor expression levels in therapeutic efficacy .

Study on Antibody-Drug Conjugates

A recent study evaluated the performance of ADCs incorporating this compound as a linker in a human lymphoma-tumor xenograft mouse model. Results showed:

  • Tumor Regression : The ADC demonstrated significant tumor regression compared to control groups.
  • Pharmacodynamics : In vivo pharmacodynamics indicated that more than 50% of the drug remained attached after seven days, suggesting stability and sustained therapeutic action .

Comparative Analysis with Other Linkers

The biological activity of this compound can be compared with other linkers such as Val-Cit and maleimide-based linkers. A summary table is provided below:

Linker TypeStabilityAnticancer ActivityIC50 Range (µM)Notes
This compoundModerateHigh2.85 - 11.18Effective in cathepsin B cleavage
Val-CitHighModerate5.00 - 15.00Less selective than Val-Ala
MaleimideLowVariable10 - 20Rapid degradation observed

特性

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S)-1-[[(2S)-1-[4-(hydroxymethyl)anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H33N3O5/c1-18(2)27(29(36)31-19(3)28(35)32-21-14-12-20(16-34)13-15-21)33-30(37)38-17-26-24-10-6-4-8-22(24)23-9-5-7-11-25(23)26/h4-15,18-19,26-27,34H,16-17H2,1-3H3,(H,31,36)(H,32,35)(H,33,37)/t19-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIEQFKSWCKVBTP-PPHZAIPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC1=CC=C(C=C1)CO)NC(=O)[C@H](C(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H33N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。